molecular formula C8H7BrF2O B1439332 1-Bromo-3-(2,2-difluoroethoxy)benzene CAS No. 958454-25-6

1-Bromo-3-(2,2-difluoroethoxy)benzene

Cat. No. B1439332
M. Wt: 237.04 g/mol
InChI Key: WBWQAWMAKJZSLB-UHFFFAOYSA-N
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Description

“1-Bromo-3-(2,2-difluoroethoxy)benzene” is a chemical compound with the CAS Number: 958454-25-6 . It has a molecular weight of 237.04 . The IUPAC name for this compound is 1-bromo-3-(2,2-difluoroethoxy)benzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-(2,2-difluoroethoxy)benzene” is 1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Bromo-3-(2,2-difluoroethoxy)benzene” is a liquid at room temperature . It has a boiling point of 232.5±40.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-3-(2,2-difluoroethoxy)benzene serves as an intermediate in the synthesis of complex molecules. Research demonstrates its utility in generating arynes, which can be intercepted in situ with furan to produce cycloadducts. These adducts can be further processed to yield naphthalenes or undergo bromination and dehydrobromination to produce epoxy derivatives, highlighting its role in constructing intricate molecular structures (Schlosser & Castagnetti, 2001).

Material Science and Luminescence

This compound has been investigated for its potential in material science, particularly in the synthesis of compounds with unique fluorescence properties. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene, a structurally similar compound, shows promising solid-state fluorescence, indicating the potential of related bromo-difluoroethoxy benzene derivatives in developing new luminescent materials (Liang Zuo-qi, 2015).

Organic Synthesis

Its application extends to organic synthesis, where it participates in reactions to construct biaryls with significant regioselectivity. This demonstrates the compound's value in creating structures with specific functional groups, which is essential in pharmaceuticals and agrochemicals development (Muzalevskiy et al., 2009).

Coordination Chemistry

Research into coordination polymers has explored the use of bromo-substituted benzene derivatives, including those similar to 1-Bromo-3-(2,2-difluoroethoxy)benzene, to investigate selective sorption and fluorescence sensing. These studies underscore the compound's potential in developing sensors and materials capable of specific interactions with gases or organic molecules (Hua et al., 2015).

Advanced Organic Materials

Furthermore, derivatives of 1-Bromo-3-(2,2-difluoroethoxy)benzene have been used in the synthesis of graphene nanoribbons and other advanced organic materials, highlighting its role in nanotechnology and material science. This involves precursor compounds for controlled synthesis of materials with precise electronic properties (Patil et al., 2012).

Safety And Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWQAWMAKJZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669714
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2,2-difluoroethoxy)benzene

CAS RN

958454-25-6
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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